![molecular formula C19H23N3OS B2633975 (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone CAS No. 1171665-02-3](/img/structure/B2633975.png)
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
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Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in scientific research. The compound is commonly referred to as CPTM, and it has been used in various studies to investigate its potential therapeutic applications.
Scientific Research Applications
- CTZM has been investigated for its antidepressant-like effects in rodent models. In a study, it exhibited antidepressant activity in the forced swim test (FST) and tail suspension test (TST) at lower doses. Interaction studies also revealed its serotonergic mechanism, making it a potential candidate for further research in depression models .
- As a serotonin type-3 receptor antagonist (5-HT3 RA), CTZM has been screened for its neuro-psychopharmacological potential. These receptors play a partial role in depression, and CTZM’s interaction with them warrants further investigation .
- CTZM’s cytotoxicity has been assessed in cell-culture media. Concentrations above 50 µM led to precipitation, but at 50 µM, it was evaluated for both healthy and cancer cells .
- CTZM can be synthesized via a three-step protocol, resulting in good yield. Its structure is confirmed through HRMS, IR, and NMR experiments .
Antidepressant Properties
Neuro-Psychopharmacology
Cytotoxicity Studies
Synthesis and Yield
properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-4-2-3-5-16(14)19(23)22-10-8-21(9-11-22)12-18-20-17(13-24-18)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVXOZPGFRCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone |
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